Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate
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Description
“Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate” is a sterically congested piperazine derivative . It has a molecular formula of C16H21FN2O3 .
Synthesis Analysis
This compound was prepared using a modified Bruylants approach . The synthesis involved the generation of a pharmacologically useful core, which required the determination of the crystal structure for this compound .
Molecular Structure Analysis
The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two Nitrogen atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .
Chemical Reactions Analysis
The synthesis of this compound involved a modified Bruylants approach . This approach captures a trapped iminium as the corresponding α-amino nitrile. In a subsequent reaction, the α-amino nitrile transiently forms an iminium that is then trapped with excess Grignard reagent .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 304.4 g/mol . The exact mass and monoisotopic mass are 304.17869263 g/mol . It has a topological polar surface area of 49.8 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 .
Scientific Research Applications
Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate: A Comprehensive Analysis:
Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. It can be used to create a variety of novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide range of applications in medicinal chemistry and drug development .
Pharmaceutical Research
Derivatives of piperazine are key intermediates in the synthesis of biologically active compounds such as crizotinib, an anticancer drug. The tert-butyl group in the compound can be used to protect the piperazine moiety during chemical reactions, which is crucial in multi-step drug synthesis .
Crystallography
The tert-butyl group can influence the crystal packing patterns in solid-state chemistry studies. Understanding these interactions can lead to the development of new materials with desired properties .
properties
IUPAC Name |
tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQLHUZVZHDBHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470544 |
Source
|
Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |
CAS RN |
697305-53-6 |
Source
|
Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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